![molecular formula C19H24O6 B1617119 (1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione CAS No. 36895-12-2](/img/structure/B1617119.png)
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nagilactone E is a natural product found in Retrophyllum rospigliosii and Nageia nagi with data available.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is used as a key intermediate in the synthesis of complex structures like 8-methylprostaglandins. This involves non-selective reduction, lactonization, and oxidation processes (Schick et al., 1991).
- It acts as a precursor in the isolation of novel diterpenoids from plant extracts, contributing to the understanding of natural product chemistry (Razak et al., 2011).
- The compound's derivatives are explored as aromatase inhibitors, highlighting their potential in hormone-related studies (Numazawa & Tachibana, 1994).
- It is significant in the synthesis and analysis of oxygen-containing bicyclic monoterpenes, aiding in the development of new organic compounds (Kolehmainen et al., 1993).
Chemical Properties and Reactions
- Research shows its utility in the preparation of azatricyclo compounds, contributing to the field of organic synthesis and chemical transformations (Szulczyk & Struga, 2012).
- The compound is involved in the synthesis of new sesquiterpenes, providing insights into the synthesis of complex natural products (Dong et al., 2010).
- Its role in synthetic studies towards the CD Spiroketal of Spongistatins is notable, indicating its significance in advanced synthetic chemistry (Favre et al., 2010).
Molecular Studies and Crystallography
- The compound and its derivatives are studied for their androgen biosynthesis inhibition properties, showing potential in endocrine research (Djigoué et al., 2012).
- It is a key subject in studies related to penicillins, underlining its importance in pharmaceutical research (Stoodley & Watson, 1975).
- The compound's involvement in Diels-Alder reactions offers valuable information for understanding reaction mechanisms in organic chemistry (Camps et al., 1984).
properties
CAS RN |
36895-12-2 |
|---|---|
Product Name |
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C19H24O6/c1-8(2)14-19-9(7-11(21)23-14)17(3)6-5-10(20)18(4)13(17)12(15(19)25-19)24-16(18)22/h7-8,10,12-15,20H,5-6H2,1-4H3/t10-,12-,13+,14+,15+,17+,18-,19+/m0/s1 |
InChI Key |
JOTPYRMNAYGVBN-TYQYQVCMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(CC[C@@H]([C@@]5(C(=O)O4)C)O)C |
SMILES |
CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C |
Canonical SMILES |
CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



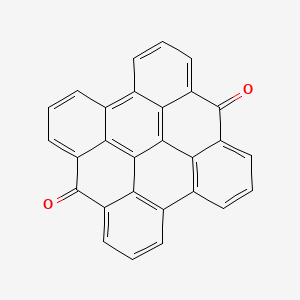
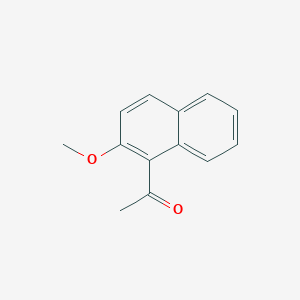
![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)
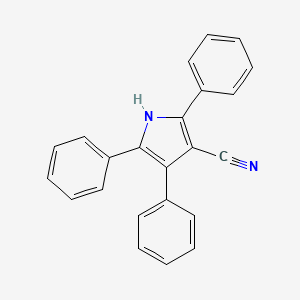
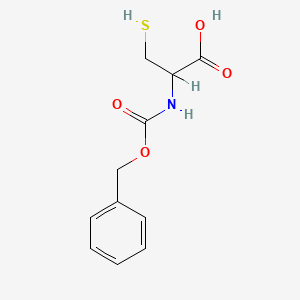
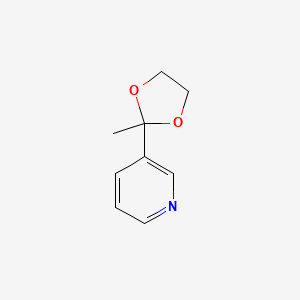
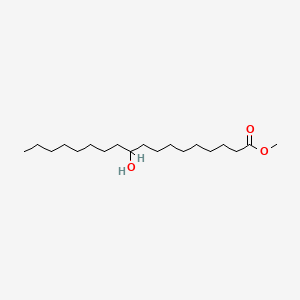

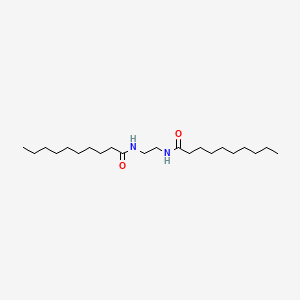
![3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1617055.png)
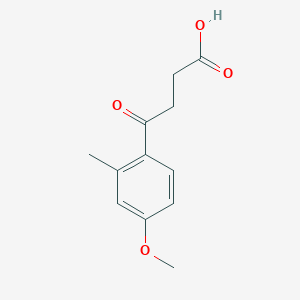
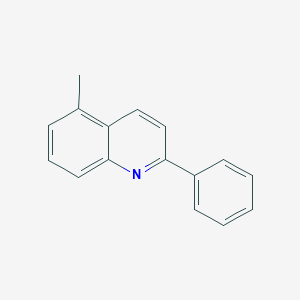
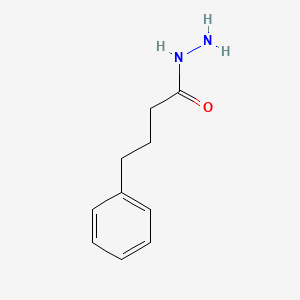
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)